2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole
Description
2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-iodophenoxymethyl group at position 3.
Properties
Molecular Formula |
C9H8IN3OS |
|---|---|
Molecular Weight |
333.15 g/mol |
IUPAC Name |
5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8IN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
InChI Key |
CQGUWHIYRCCFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 4-iodophenol with a suitable thiadiazole precursor. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with 2-chloromethyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can produce various substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles, which are five-membered heterocyclic compounds containing nitrogen and sulfur. It features an amino group and a phenoxy substituent, contributing to its potential biological activities. Thiadiazoles have received attention for their various pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound for developing new drugs. Studies indicate that thiadiazole derivatives exhibit potent activity against various pathogens and cancer cell lines.
Molecular Structure and Properties
The molecular structure of this compound features specific functional groups that allow it to participate in various chemical reactions. These reactions often require specific conditions, such as temperature control and inert atmospheres, to prevent unwanted side reactions.
The molecular formula for this compound is C9H8IN3OS and its molecular weight is 333.15 .
Mechanism of Action
The mechanism of action of 2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The iodophenoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring of 1,3,4-thiadiazole derivatives significantly influences melting points, solubility, and fluorescence properties:
- Fluorescence Properties: TS exhibits dual fluorescence emission due to charge transfer facilitated by the ortho-hydroxyl group, which promotes molecular aggregation and pH-dependent spectral shifts. The target compound’s phenoxymethyl group lacks a hydroxyl substituent, suggesting single fluorescence emission unless iodine induces alternative electronic effects .
- Lipophilicity : The iodine atom in the target compound may enhance membrane permeability compared to bromine or nitro substituents, as seen in halogenated analogues .
Antimicrobial and Antifungal Potential
- TSF (2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole): Demonstrated antimycotic activity linked to its sulfobenzoyl group, which may disrupt microbial membranes .
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (3d): Evaluated for bactericidal and fungicidal activity, with bromine enhancing halogen bonding to biological targets .
Anticancer Activity
- 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Derivatives: Exhibited antiproliferative effects against bladder (HCV29T), lung (A549), and breast (T47D) cancer cells, outperforming cisplatin in some cases. The dihydroxyphenyl group likely facilitates DNA intercalation or enzyme inhibition .
- Target Compound : The iodine atom may enhance DNA-binding affinity or act as a radiosensitizer, though experimental validation is required.
Key Research Findings and Gaps
- Dual Fluorescence : Observed only in TS (2-hydroxyphenyl substituent), highlighting the critical role of substituent position in photophysical behavior .
- Antiproliferative Activity : 2,4-Dihydroxyphenyl derivatives show promise, but iodine’s role in cytotoxicity remains unexplored .
- Data Gaps : Melting points, solubility, and in vivo toxicity data for the target compound are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing 2-amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole in laboratory settings?
- Methodology : The compound can be synthesized via cyclization of thiocarbohydrazide with a substituted aromatic precursor. For example, reacting 4-iodophenoxyacetic acid hydrazide with carbon disulfide under acidic conditions (e.g., H₂SO₄ or POCl₃) yields the thiadiazole core. Purification via recrystallization (ethanol/water) and characterization by FT-IR (C-N stretch at ~1,650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.4 ppm) are critical .
- Optimization : Adjust reaction time (6–24 hours) and temperature (80–120°C) to maximize yield (>75%). Monitor iodine substitution stability under reflux conditions to avoid dehalogenation .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodophenoxy methyl integration at δ 4.5–5.0 ppm for CH₂).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 377.94 for C₁₀H₉IN₃OS).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (common for thiadiazoles) .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Testing : Perform broth microdilution assays (MIC against S. aureus, E. coli) at concentrations 1–256 µg/mL. Thiadiazoles with halogen substituents often show enhanced activity (MIC < 16 µg/mL) .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ values typically >50 µM for non-toxic derivatives) .
Advanced Research Questions
Q. How does the 4-iodophenoxy group influence the compound’s electronic properties and reactivity?
- Electronic Effects : The iodine atom’s electron-withdrawing nature increases electrophilicity at the thiadiazole ring, enhancing nucleophilic substitution (e.g., Suzuki coupling at the methyl position). DFT calculations (B3LYP/6-31G*) show a reduced HOMO-LUMO gap (~4.5 eV), favoring charge-transfer interactions .
- Contradictions : While iodine improves stability compared to bromo analogs, it may reduce solubility in polar solvents (logP ~2.8). Address this via PEGylation or co-solvent systems (DMSO/PBS) .
Q. What strategies are effective for optimizing bioactivity through structural modifications?
- Derivatization :
- Amino Group : Acylation (e.g., acetyl chloride) to improve membrane permeability.
- Phenoxy Methyl : Replace iodine with trifluoromethyl for enhanced metabolic stability .
- SAR Insights : Thiadiazoles with bulkier substituents (e.g., 3,5-difluoro) show 2–3× higher antimicrobial potency due to increased lipophilicity .
Q. How can molecular docking guide target identification for this compound?
- Protocol : Dock the compound into ATP-binding pockets (e.g., S. aureus DNA gyrase, PDB: 2XCT) using AutoDock Vina. The thiadiazole ring forms hydrogen bonds with Thr165, while the iodophenoxy group occupies hydrophobic pockets (binding energy ≤ -8.5 kcal/mol) .
- Validation : Compare docking scores with known inhibitors (e.g., ciprofloxacin) and validate via enzyme inhibition assays (IC₅₀ ≤ 10 µM for top hits) .
Q. What spectroscopic methods resolve fluorescence properties, and how do they inform mechanism studies?
- Dual Fluorescence Analysis : Use time-resolved fluorescence (λₑₓ = 320 nm) in liposomal membranes (DPPC vesicles). The compound exhibits solvent-dependent emission (λₑₘ = 420 nm in water; 450 nm in DMSO) due to excited-state intramolecular proton transfer (ESIPT) .
- Applications : Monitor cellular uptake via confocal microscopy (blue emission in lipid-rich regions) .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the anticancer activity of thiadiazole derivatives?
- Root Cause : Variability in substituent electronegativity (e.g., iodine vs. methyl) alters intercalation with DNA. For instance, iodine enhances topoisomerase II inhibition, while methyl groups favor kinase targeting .
- Resolution : Standardize cell lines (e.g., NCI-60 panel) and use isoform-specific assays (e.g., PARP-1 vs. PARP-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
